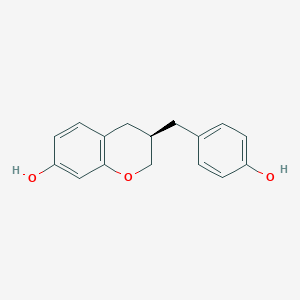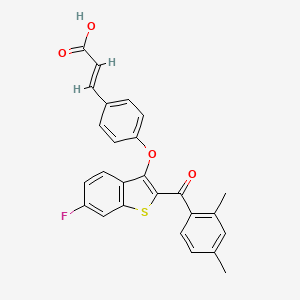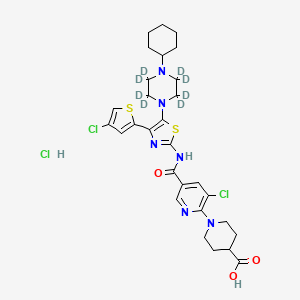
5|A-Androstan-3|A-ol-17-one-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5|A-Androstan-3|A-ol-17-one-d5: is a deuterium-labeled steroid compoundThis compound is often used in scientific research due to its stability and traceability, making it valuable for various analytical and biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5|A-Androstan-3|A-ol-17-one-d5 involves the incorporation of deuterium atoms into the parent compound, 5|A-Androstan-3|A-ol-17-one. This can be achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under controlled conditions to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5|A-Androstan-3|A-ol-17-one-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5|A-Androstan-3|A-ol-17-one-d5 is used as a stable isotope-labeled internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. It helps in the accurate quantification and identification of steroid metabolites .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. It serves as a tracer to investigate the metabolism of steroids in various biological systems .
Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of steroid-based drugs. It helps in understanding the absorption, distribution, metabolism, and excretion of these drugs .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of steroid-based medications. It ensures the accuracy and consistency of drug formulations .
Wirkmechanismus
The mechanism of action of 5|A-Androstan-3|A-ol-17-one-d5 involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it does not exert biological effects directly but serves as a tracer in various biochemical assays. It helps in tracking the metabolic fate of steroids and understanding their interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
5|A-Androstan-3|A-ol-17-one (Epiandrosterone): A naturally occurring steroid with weak androgenic activity.
5|A-Androstan-17|B-ol-3-one (Dihydrotestosterone): A potent androgen involved in the development of male characteristics.
Androsterone: Another steroid hormone with weak androgenic activity.
Uniqueness: 5|A-Androstan-3|A-ol-17-one-d5 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific research. This makes it particularly valuable for studies requiring precise quantification and tracking of steroid metabolites .
Eigenschaften
Molekularformel |
C19H30O2 |
|---|---|
Molekulargewicht |
295.5 g/mol |
IUPAC-Name |
(3S,5R,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,18+,19+/m1/s1/i7D2,11D2,13D |
InChI-Schlüssel |
QGXBDMJGAMFCBF-BXOQJNCRSA-N |
Isomerische SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)
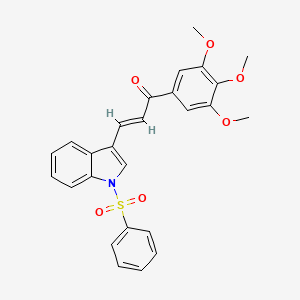



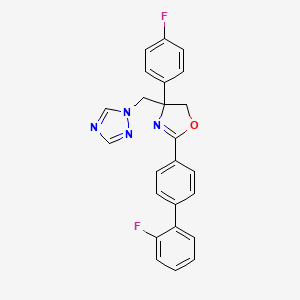
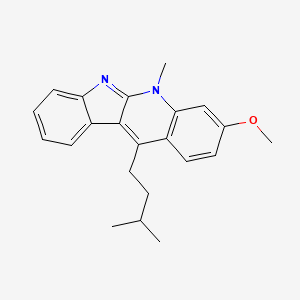

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
